3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine

Lipophilicity Drug design Fragment-based screening

3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine (CAS 1560125-40-7) is a saturated bicyclic primary amine comprising a rigid norbornane (bicyclo[2.2.1]heptane) core linked to a flexible three-carbon propan-1-amine chain. The molecular formula is C₁₀H₁₉N with a molecular weight of 153.26 g/mol.

Molecular Formula C10H19N
Molecular Weight 153.269
CAS No. 1560125-40-7
Cat. No. B2596927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine
CAS1560125-40-7
Molecular FormulaC10H19N
Molecular Weight153.269
Structural Identifiers
SMILESC1CC2CC1CC2CCCN
InChIInChI=1S/C10H19N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7,11H2
InChIKeyXOTZSNXSBSAQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine (CAS 1560125-40-7) – Rigid Norbornane 3D Building Block for Saturated Fragment Screening


3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine (CAS 1560125-40-7) is a saturated bicyclic primary amine comprising a rigid norbornane (bicyclo[2.2.1]heptane) core linked to a flexible three-carbon propan-1-amine chain . The molecular formula is C₁₀H₁₉N with a molecular weight of 153.26 g/mol . The compound is sold as a mixture of diastereomers, reflecting the stereochemical complexity inherent to the 2-substituted norbornane scaffold . Norbornane derivatives are increasingly valued in fragment-based drug discovery (FBDD) as non-planar, sp³-rich ('three-dimensional') building blocks that can improve the shapeliness and metabolic profile of lead compounds [1].

Why 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine Cannot Be Interchanged with Closely Related Norbornane Amines for Rigorous Research Applications


Despite sharing a common norbornane core with several commercially available analogs, 3-(2-bicyclo[2.2.1]heptanyl)propan-1-amine differs in both the attachment position of the amine on the propyl chain (3-position, terminal primary amine) and the absence of alkyl branching at the α-carbon. These structural distinctions translate into measurable differences in lipophilicity (LogP), molecular flexibility (rotatable bond count), and diastereomeric complexity, all of which impact molecular recognition, solubility, and metabolic stability in drug-discovery contexts [1]. Simple substitution with the regioisomeric 1-(bicyclo[2.2.1]heptan-2-yl)propan-1-amine (CAS 1559200-30-4) or the chain-shortened 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine (CAS 90949-06-7) introduces different LogP values, altered pKa environments at the amine, and distinct conformational ensembles, as quantified below [2]. Generic substitution without these considerations risks altering key molecular properties critical to structure-activity relationships (SAR) and assay reproducibility.

Quantitative Comparative Evidence for 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine vs. Analog Selection


Lipophilicity (LogP) Differentiation Between Regioisomeric Propan-1-amines and Chain-Length Analogs

The target compound exhibits a computed LogP of 2.16 , which is 0.34 log units lower than the regioisomeric 1-(bicyclo[2.2.1]heptan-2-yl)propan-1-amine (CAS 1559200-30-4, XLogP3 = 2.5 [1]). The terminal primary amine is less hindered and more solvated than the α-branched amine in the regioisomer, reducing LogP. Additionally, the shorter-chain analog 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine (CAS 90949-06-7, MW 139.24 [2]) is expected to have a lower LogP still (approximately 1.5–1.7 by fragment additivity), given the loss of one methylene unit relative to the target.

Lipophilicity Drug design Fragment-based screening

Purity Level Comparison with Regioisomeric Propan-1-amine (CAS 1559200-30-4)

The target compound is routinely available at ≥98% purity from multiple independent suppliers . In contrast, the regioisomeric 1-(bicyclo[2.2.1]heptan-2-yl)propan-1-amine (CAS 1559200-30-4) is offered at a standard purity of 95% . This 3-percentage-point purity differential is consistent across multiple vendors and may reflect differences in synthetic accessibility and purification amenability. Higher purity reduces the need for additional in-house purification steps before use in sensitive assays such as biophysical screening or kinetic measurements.

Chemical purity Quality control Procurement specification

Molecular Flexibility Index – Rotatable Bond Count vs. Chain-Length Analogs

The target compound possesses 3 rotatable bonds (the three C–C bonds of the propylamine chain) as annotated in its Chemscene computational profile . The shorter ethyl analog 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine (CAS 90949-06-7) has only 2 rotatable bonds [1], while the regioisomeric 1-(bicyclo[2.2.1]heptan-2-yl)propan-1-amine also carries 3 rotatable bonds but with the amine directly attached to the α-carbon, restricting conformational sampling due to steric clash with the norbornane ring. The gem-dimethyl variant 2-(bicyclo[2.2.1]heptan-2-yl)propan-2-amine (CAS 91015-90-6) further restricts flexibility at the amine-bearing carbon .

Conformational flexibility Entropy Molecular recognition

Diastereomeric Complexity and Procurement Implications

The target compound is explicitly supplied as a mixture of diastereomers, as confirmed by both Leyan and Chemscene product listings . The norbornane 2-position is a stereogenic center, and when combined with the chiral center (if present) or the prochiral nature of the propyl linker, multiple diastereomers result. The regioisomer 1-(bicyclo[2.2.1]heptan-2-yl)propan-1-amine introduces an additional stereocenter at the α-carbon of the propyl chain, generating a more complex diastereomeric mixture (potentially 4 stereoisomers vs. 2 for the target, absent enantiomer resolution) [1]. For applications requiring defined stereochemistry, the target compound may be preferable due to its simpler isomeric profile.

Stereochemistry Diastereomeric mixture Procurement consistency

Recommended Application Scenarios for 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine Based on Differentiated Properties


Fragment-Based Drug Discovery (FBDD) Requiring Non-Planar 3D Primary Amine Building Blocks

The norbornane scaffold provides a non-aromatic, sp³-rich 3D fragment with a terminal primary amine for further derivatization (amide coupling, reductive amination, sulfonamide formation). The LogP of 2.16 positions this compound in a moderate lipophilicity range suitable for CNS drug discovery programs where blood-brain barrier penetration is desired but excessive lipophilicity (LogP > 3) is to be avoided. The terminal amine permits installation of diverse pharmacophores without steric hindrance near the bicyclic core, unlike the 1-amine regioisomer where the amine is partially shielded by the norbornane ring. As noted in recent literature, sp³-rich fragments are underrepresented in screening libraries yet show higher rates of clinical progression [1].

Synthesis of Norbornane-Based Ligand Libraries for Sigma Receptor or NMDA Receptor Targeting

Bicyclo[2.2.1]heptan-2-amines have demonstrated activity at sigma-2 receptors and NMDA receptors . The 3-carbon spacer in the target compound extends the amine away from the lipophilic cage, potentially altering receptor subtype selectivity relative to direct 2-aminonorbornanes. The compound can serve as a modular intermediate for the construction of focused libraries where linker length is systematically varied, with the 3-carbon propylamine offering a distinct SAR data point vs. the 2-carbon ethylamine and 0-carbon direct amine analogs.

Bioisosteric Replacement of Adamantane- or Phenyl-Containing Propan-1-amines

The target compound can function as a norbornane-based bioisostere for 3-(adamantan-1-yl)propan-1-amine (MW 193.33) or 3-phenylpropan-1-amine, offering reduced molecular weight (153.26 vs. 193.33) and lower lipophilicity while retaining a rigid, saturated 3D scaffold . This substitution can improve aqueous solubility and metabolic stability—key parameters in lead optimization—without sacrificing the 3D character increasingly demanded in modern medicinal chemistry campaigns [1].

Quality-Controlled Procurement for Reproducible Biological Assay Development

With ≥98% purity available from multiple vendors and a defined (albeit unresolved) diastereomeric composition, this compound offers a higher-purity starting point vs. the 95%-pure regioisomer [1]. For assay development groups where impurity profiles can confound dose-response curves or biophysical measurements (SPR, ITC, DSF), the approximately 3-percentage-point purity advantage may reduce the need for preparative HPLC purification prior to use, saving both time and material cost in medium-throughput screening campaigns.

Quote Request

Request a Quote for 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.